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Compound of Interest

Compound Name: Demeton-o sulfone

Cat. No.: B1618998

An In-depth Technical Guide on the Toxicological Properties and Effects of Demeton-o sulfone

For researchers, scientists, and professionals in drug development, a comprehensive
understanding of the toxicological profiles of chemical compounds is paramount. This guide
provides a detailed examination of Demeton-o sulfone, an organophosphate insecticide and a
significant metabolite of Demeton-S-methyl. This document synthesizes critical data on its
chemical properties, mechanism of action, metabolic pathways, and extensive toxicological
effects, presenting quantitative data in structured tables and detailing experimental
methodologies for key studies.

Core Toxicological Properties

Demeton-o sulfone, with the chemical formula CeH1505PS2, is the fully oxidized and more
stable metabolite of Demeton-S-methyl.[1] Its primary mechanism of toxicity, characteristic of
organophosphorus compounds, is the inhibition of the enzyme acetylcholinesterase (AChE).[1]
[2][3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in
overstimulation of cholinergic receptors and subsequent neurotoxic effects.[4][5]

Chemical Identity
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Property Value

IUPAC Name i;ia;:zlz::z:zl[i’;hoxy-dimethoxy-sulfanylidene-
CAS Number 25476-48-6[1]

Molecular Formula CeH1505PS2[1]

Molecular Weight 262.284 g/mol [1]

Mechanism of Action: Acetylcholinesterase
Inhibition

The principal toxic effect of Demeton-o sulfone stems from its potent inhibition of
acetylcholinesterase (AChE). This enzyme is crucial for the hydrolysis of acetylcholine in
synaptic clefts, terminating the nerve impulse. By phosphorylating the serine hydroxyl group at
the active site of AChE, Demeton-o sulfone renders the enzyme non-functional. This leads to

a buildup of acetylcholine and continuous stimulation of cholinergic receptors in the central and

peripheral nervous systems.

Mechanism of Acetylcholinesterase Inhibition.

Metabolism of Demeton-S-methyl to Demeton-o
sulfone

Demeton-o sulfone is a metabolic product of the insecticide Demeton-S-methyl. The
metabolic pathway involves a two-step oxidation of the thioether group. This transformation
significantly influences the compound's persistence and toxicological profile.

Metabolic conversion of Demeton-S-methyl.

Quantitative Toxicological Data

The following tables summarize the acute and chronic toxicity data for Demeton-o sulfone and
its parent compound, Demeton-S-methyl, across various species.

Acute Toxicity of Demeton-o sulfone

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b3061014
https://www.benchchem.com/product/b3061014
https://www.benchchem.com/product/b3061014
https://www.benchchem.com/product/b3061014
https://www.benchchem.com/product/b1618998?utm_src=pdf-body
https://www.benchchem.com/product/b1618998?utm_src=pdf-body
https://www.benchchem.com/product/b1618998?utm_src=pdf-body
https://www.benchchem.com/product/b1618998?utm_src=pdf-body
https://www.benchchem.com/product/b1618998?utm_src=pdf-body
https://www.benchchem.com/product/b1618998?utm_src=pdf-body
https://www.benchchem.com/product/b1618998?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1618998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Species Route Parameter Value Reference

Rat Oral LD50 11.25 mg/kg [6]

Chronic Toxicity and No-Observed-Adverse-Effect

Levels (NOAEL)

. Study Referenc
Species . Route Effect NOAEL LOAEL
Duration e
Cholinester
Rat 3 months Diet ase 1 ppm 3 ppm [6]
Inhibition
1 ppm
Drinking Brain ChE (0.25-0.32
Rat 2 years o 5 ppm [7]
Water Inhibition mg/kg
bw/day)
10 ppm
) Brain ChE (0.36
Dog 1 year Diet o 100 ppm [7]
Inhibition mg/kg
bw/day)
1 ppm
Drinking Brain ChE (0.05-0.06
Mouse 2 years o 5 ppm [7]
Water Inhibition mg/kg
bw/day)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies.
Below are synthesized protocols from key experiments cited in the literature.

Protocol for a 3-Month Dietary Toxicity Study in Rats

o Test Substance: Demeton-S-methyl sulfone.
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Species: Wistar rats (15 males and 15 females per group, with a control group of 30 of each
sex).

Administration: The test substance was incorporated into the diet at concentrations of 0, 1, 3,
10, and 30 ppm.

Duration: 3 months.

Observations:
o Clinical Signs: Daily observation for behavioral changes and signs of toxicity.
o Body Weight and Food Consumption: Measured weekly.

o Hematology and Clinical Chemistry: Blood samples were collected at 2, 4, 8, and 13
weeks for analysis of standard hematological and clinical chemistry parameters.

o Cholinesterase Activity: Plasma and erythrocyte cholinesterase activity were measured at
2, 4, 8, and 13 weeks. Brain cholinesterase activity was measured at termination.

o Urinalysis and Kidney Function: Assessed at termination.

o Gross Pathology and Histopathology: A full necropsy was performed on all animals at the
end of the study. Organs were weighed, and tissues were preserved for histological
examination.

» Endpoint Analysis: The No-Observed-Adverse-Effect Level (NOAEL) was determined based
on the highest dose at which no statistically significant adverse effects were observed
compared to the control group, with a particular focus on cholinesterase inhibition.[6]

Protocol for a 1-Year Oral Toxicity Study in Dogs

o Test Substance: Demeton-S-methyl sulfone.
e Species: Purebred Beagle dogs.

e Administration: The test substance was administered in the diet at concentrations of O, 1, 10,
and 100 ppm.
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e Duration: 1 year.

o Observations:
o Clinical Signs: Daily observation for signs of cholinergic toxicity (e.g., tremors, diarrhea).
o Body Weight and Food Consumption: Monitored throughout the study.
o Ophthalmology: Examinations were conducted at the beginning and end of the study.

o Hematology, Clinical Chemistry, and Urinalysis: Samples were collected at regular
intervals.

o Cholinesterase Activity: Plasma, red blood cell (RBC), and brain cholinesterase activities
were measured.

o Gross Pathology and Histopathology: A complete necropsy was performed at termination,
with organ weights recorded and tissues examined microscopically.

e Endpoint Analysis: The NOAEL was established based on the highest dietary concentration
that did not produce significant cholinesterase inhibition or other treatment-related adverse
effects.[7]

Toxicological Effects on Organ Systems
Nervous System

As an acetylcholinesterase inhibitor, the primary target of Demeton-o sulfone is the nervous
system.[2][3] Acute exposure can lead to classic signs of cholinergic overstimulation, including
tremors, convulsions, and respiratory distress.[4] Chronic exposure at lower doses results in
sustained inhibition of cholinesterase in both the central and peripheral nervous systems.[7]

Other Organ Systems

While the nervous system is the principal target, some studies have noted other effects at
higher doses. In a 3-month rat study, reduced food consumption and decreased growth were
observed in males at 30 ppm.[6] A 2-year study in mice noted an increased incidence of retinal
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atrophy and keratitis in the 50 ppm group.[7] However, liver function tests in rabbits following
an acute oral dose did not show significant alterations.[6]

Genotoxicity and Carcinogenicity

Based on a review of available in vitro and in vivo short-term tests, there is no evidence to
suggest that Demeton-S-methyl sulfone is genotoxic.[7] Long-term carcinogenicity studies in
mice and rats did not reveal any evidence of carcinogenic potential.[7]

Reproductive and Developmental Toxicity

A reproduction study in rats given Demeton-S-methyl sulfone in drinking water did not show
any adverse effects on reproductive parameters at the doses tested.[7]

Conclusion

Demeton-o sulfone is a potent organophosphate toxicant with a well-defined mechanism of
action centered on the irreversible inhibition of acetylcholinesterase. Its toxicological profile is
characterized by significant neurotoxicity, with chronic exposure leading to sustained
depression of cholinesterase activity. The available data from extensive animal studies have
established clear No-Observed-Adverse-Effect Levels, which are critical for risk assessment.
While the primary effects are neurological, high-dose, long-term exposure may lead to other
organ-specific toxicities. The compound has not been found to be genotoxic or carcinogenic.
This comprehensive guide provides essential data and experimental context for researchers
and professionals engaged in the evaluation of organophosphate compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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